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Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 3-Phenylisoxazole-5-carbaldehyde

Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-
Phenylisoxazole-5-carbaldehyde (CAS No: 72418-40-7), a pivotal heterocyclic building block

in contemporary organic synthesis and medicinal chemistry. We will dissect its structural

architecture through a synthesis of spectroscopic and crystallographic data, elucidate common

synthetic pathways, and explore its reactivity. This document is intended for researchers,

scientists, and drug development professionals who leverage complex heterocyclic scaffolds to

engineer novel chemical entities.

Introduction: The Significance of the Isoxazole
Scaffold
The isoxazole ring is a five-membered aromatic heterocycle that has garnered significant

attention in chemical sciences.[1] Its unique electronic properties and the inherent reactivity of

the N-O bond make it a "privileged structure" in drug discovery, appearing in a wide array of

pharmacologically active agents with analgesic, anti-inflammatory, antibacterial, and antiviral

properties.[1] The stability of the isoxazole ring allows for extensive functionalization, while its

capacity for controlled ring-cleavage under specific reductive or basic conditions provides

access to valuable difunctionalized intermediates like 1,3-dicarbonyls and γ-amino alcohols.[1]
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3-Phenylisoxazole-5-carbaldehyde is a prime exemplar of a functionalized isoxazole. It

serves not as an end-product but as a versatile synthetic intermediate, where the aldehyde

group provides a reactive handle for constructing more complex molecular architectures.[2][3]

Understanding its precise molecular structure is therefore paramount for predicting its reactivity

and designing rational synthetic strategies.

Core Molecular Architecture and Physicochemical
Properties
The fundamental identity of 3-Phenylisoxazole-5-carbaldehyde is defined by its constituent

parts: a phenyl group at the 3-position, the core isoxazole heterocycle, and a carbaldehyde

functional group at the 5-position.

Property Value Source

Molecular Formula C₁₀H₇NO₂ [4][5]

Molecular Weight 173.17 g/mol [4][5]

CAS Number 72418-40-7 [4]

Physical Form Solid [4][5]

Melting Point 73-77 °C [4][5]

SMILES O=Cc1cc(no1)-c2ccccc2 [4][5]

InChI Key
SZXMDUKWIYIKKS-

UHFFFAOYSA-N
[4][5]

The planarity of the molecule is a key structural feature. Crystallographic studies on closely

related phenylisoxazole derivatives reveal that the phenyl and isoxazole rings are often nearly

coplanar.[6][7] This planarity influences the molecule's packing in the solid state and can affect

its interaction with biological targets.

Fig 1. 2D Structure of 3-Phenylisoxazole-5-carbaldehyde
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Definitive Structural Elucidation: A Spectroscopic
Approach
The definitive confirmation of the 3-Phenylisoxazole-5-carbaldehyde structure relies on a

synergistic application of modern spectroscopic techniques. Each method provides a unique

piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an

organic molecule. While a dedicated spectrum for this specific compound is not publicly

available, we can reliably predict the key resonances based on extensive data from analogous

structures.[2][6][8]

¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehydic

proton is the most distinct, appearing as a singlet significantly downfield (δ ≈ 9.9-10.1 ppm)

due to the deshielding effect of the carbonyl group. The lone proton on the isoxazole ring (at

C4) would appear as a sharp singlet, typically in the δ 7.0-7.5 ppm region.[9] The five

protons of the phenyl group would produce a complex multiplet pattern in the aromatic region

(δ ≈ 7.4-8.0 ppm).

¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The

carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 180-195

ppm.[10] The carbons of the isoxazole and phenyl rings would resonate in the δ 110-170

ppm range.
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Atom
Predicted ¹H Shift

(ppm)

Predicted ¹³C Shift

(ppm)
Rationale

Aldehyde (-CHO) 9.9 – 10.1 (s) 180 – 195

Highly deshielded by

electronegative

oxygen.

Isoxazole H4 7.0 – 7.5 (s) ~100-110
Aromatic proton on an

electron-deficient ring.

Phenyl (Ar-H) 7.4 – 8.0 (m) 125 – 135
Standard aromatic

region.

Isoxazole C3, C5 N/A 160 – 175

Carbons attached to

heteroatoms in an

aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups by their characteristic

vibrational frequencies. For 3-Phenylisoxazole-5-carbaldehyde, the spectrum would be

dominated by a very strong, sharp absorption band between 1690-1715 cm⁻¹, which is

unequivocally indicative of the C=O stretch of an aromatic aldehyde.[2][3] Other key bands

would include C=N stretching from the isoxazole ring (≈1500-1600 cm⁻¹) and aromatic C=C

stretching vibrations (≈1450-1600 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's

stability and fragmentation pathways. High-resolution mass spectrometry (HRMS) would

confirm the molecular formula C₁₀H₇NO₂ by yielding a molecular ion peak ([M]+) at an m/z

value of 173.0477.[2][4] Common fragmentation pathways would likely involve the initial loss of

the formyl radical (•CHO) or carbon monoxide (CO), followed by the characteristic cleavage of

the weak N-O bond in the isoxazole ring.[1]

Synthesis and Chemical Reactivity
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The construction of the 3-phenylisoxazole core is typically achieved through established

heterocyclic chemistry protocols. One of the most robust methods is the [3+2] cycloaddition

reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[1][11][12]

Alternatively, the reaction of hydroxylamine with a 1,3-dicarbonyl precursor is a widely used

approach.[1]

Fig 2. General Synthetic Strategies for the Isoxazole Core

The true synthetic value of this molecule lies in the reactivity of its aldehyde group. This

functionality serves as a versatile electrophilic site for a host of transformations, making it a

critical building block for creating libraries of derivatives.
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Fig 3. Key Reactivity and Applications as a Synthetic Intermediate

As illustrated, the aldehyde can be readily converted into:

Hydrazones: Condensation with hydrazine derivatives is a common strategy to produce

compounds with potent biological activities, including antitubercular properties.[2][3][13]

Carboxylic Acids: Oxidation of the aldehyde furnishes the corresponding 3-phenylisoxazole-

5-carboxylic acid, another valuable intermediate used in developing enzyme inhibitors.[14]

[15]
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Alcohols: Reduction provides access to the primary alcohol, which can be used in ester or

ether synthesis.

Imines (Schiff bases): Reaction with primary amines opens pathways to a vast range of

substituted derivatives.

Conclusion and Future Outlook
3-Phenylisoxazole-5-carbaldehyde is a structurally well-defined and synthetically valuable

molecule. Its architecture, confirmed by a suite of spectroscopic methods, features a near-

planar arrangement of a phenyl ring and an aromatic isoxazole core, functionalized with a

highly reactive aldehyde group. This combination of a stable, drug-like scaffold and a versatile

chemical handle makes it an indispensable tool for medicinal chemists and materials scientists.

Its continued use as a foundational building block is expected to fuel the discovery of novel

therapeutics and functional materials, underscoring the critical importance of understanding its

core molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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